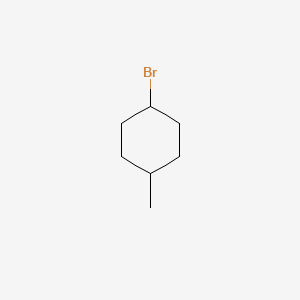

1-Bromo-4-methylcyclohexane

Description

The exact mass of the compound 1-Bromo-4-methylcyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-methylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-methylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOHLPHAOHGRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064207 | |

| Record name | Cyclohexane, 1-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-40-2 | |

| Record name | 1-Bromo-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methylcyclohexyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-methylcyclohexane: Structure, Properties, and Reactivity

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-bromo-4-methylcyclohexane, a key building block in organic synthesis with applications in pharmaceutical research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuanced behavior of this versatile molecule.

Molecular Structure and Stereochemistry

1-Bromo-4-methylcyclohexane (C₇H₁₃Br) is a cyclic alkyl halide with a molecular weight of approximately 177.08 g/mol .[4] Its structure consists of a cyclohexane ring substituted with a bromine atom and a methyl group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, the stereochemistry of which profoundly influences the molecule's conformational preferences and reactivity.

Conformational Analysis: The Chair Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the cis and trans isomers of 1-bromo-4-methylcyclohexane is dictated by the steric interactions of the bromine and methyl substituents in axial versus equatorial positions.

-

trans-1-Bromo-4-methylcyclohexane: In the trans isomer, the most stable chair conformation places both the bulky bromine atom and the methyl group in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. A less stable conformer exists where both groups are in axial positions.

-

cis-1-Bromo-4-methylcyclohexane: For the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to the larger size of the bromine atom compared to the methyl group, the conformer where the bromine atom is in the equatorial position and the methyl group is in the axial position is generally considered to be of lower energy, though the energy difference can be subtle.

The interplay of these conformational dynamics is a critical determinant in the stereochemical outcome of reactions involving this molecule.

Caption: Chair conformations of cis and trans isomers.

Physicochemical and Spectroscopic Properties

1-Bromo-4-methylcyclohexane is a clear, colorless to pale yellow liquid that is not miscible in water.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃Br | [1][4] |

| Molecular Weight | 177.09 g/mol | [1] |

| Boiling Point | 94-96 °C at 50 mmHg | [5] |

| Density | 1.262 g/cm³ | [5] |

| Refractive Index | 1.488 | [5] |

| CAS Number | 6294-40-2 (for mixture of isomers) | [1][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-bromo-4-methylcyclohexane.

Infrared (IR) Spectroscopy: The IR spectrum of 1-bromo-4-methylcyclohexane displays characteristic absorption bands corresponding to its functional groups.[6][7] Key expected vibrational modes include:

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, indicative of the sp³ hybridized C-H bonds of the cyclohexane ring and methyl group.

-

C-H Bending: Absorptions in the 1440-1470 cm⁻¹ range, corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

-

C-Br Stretching: A characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, which can be used to confirm the presence of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts of the protons on the cyclohexane ring are typically found in the upfield region (1.0-2.5 ppm). The proton attached to the carbon bearing the bromine atom (the methine proton) is expected to be deshielded and appear further downfield. The methyl group protons will appear as a doublet. The coupling constants between adjacent protons can provide valuable information about their dihedral angles and thus the conformation of the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[8] The carbon atom attached to the electronegative bromine atom will be significantly deshielded and appear at a higher chemical shift (typically in the 50-70 ppm range) compared to the other ring carbons. The methyl carbon will resonate at a much higher field (lower ppm value).

Mass Spectrometry (MS): Electron ionization mass spectrometry of 1-bromo-4-methylcyclohexane will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9][10] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[10] Common fragmentation patterns include the loss of a bromine radical (M⁺ - Br) and cleavage of the cyclohexane ring.[11]

Reactivity and Synthetic Applications

1-Bromo-4-methylcyclohexane is a valuable substrate in a variety of organic transformations, primarily nucleophilic substitution and elimination reactions. The stereochemical and conformational properties of the cis and trans isomers play a crucial role in determining the reaction pathway and the structure of the resulting products.

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of cis-1-bromo-4-methylcyclohexane with a strong nucleophile, such as hydroxide ion, proceeds via an Sₙ2 mechanism. This reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at that center. Consequently, the cis isomer is converted to the trans alcohol product. For the Sₙ2 reaction to occur efficiently, the bromine atom must be in an axial position to allow for the backside attack.

Caption: Sₙ2 reaction of the cis isomer.

Elimination (E2) Reactions

The E2 elimination reaction requires an anti-periplanar arrangement between a β-hydrogen and the leaving group. This stereoelectronic requirement is readily met in the chair conformation of cyclohexane when both the β-hydrogen and the leaving group are in axial positions.

-

Reaction of trans-1-Bromo-4-methylcyclohexane: The more stable diaxial conformation of the trans isomer has both the bromine and the β-hydrogens in axial positions, facilitating a rapid E2 elimination with a strong, hindered base like methoxide to yield 4-methylcyclohexene.

Caption: E2 elimination of the trans isomer.

Formation of Grignard Reagents

1-Bromo-4-methylcyclohexane can be used to prepare the corresponding Grignard reagent, 4-methylcyclohexylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and a strong base, making it a versatile tool for the formation of new carbon-carbon bonds. It can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce the 4-methylcyclohexyl moiety into more complex molecules.

Synthesis of 1-Bromo-4-methylcyclohexane

A common and reliable method for the laboratory synthesis of 1-bromo-4-methylcyclohexane involves the reaction of 4-methylcyclohexanol with hydrobromic acid (HBr), often generated in situ or used as a concentrated aqueous solution. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from 4-Methylcyclohexanol

Materials:

-

4-Methylcyclohexanol (a mixture of cis and trans isomers is acceptable)

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether or dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylcyclohexanol and concentrated hydrobromic acid.

-

Slowly add concentrated sulfuric acid dropwise with cooling and stirring.

-

Heat the reaction mixture to reflux for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield 1-bromo-4-methylcyclohexane as a colorless liquid.

Applications in Bioactive Compound Synthesis

The utility of 1-bromo-4-methylcyclohexane as a synthetic intermediate extends to the field of medicinal chemistry and drug discovery.[12][13] Its rigid cyclohexane scaffold and the reactive bromine handle allow for its incorporation into a variety of molecular architectures. While specific examples in publicly available literature are not always abundant, the 4-methylcyclohexyl moiety is a common structural motif in bioactive molecules. The ability to introduce this group via the Grignard reagent or through nucleophilic displacement of the bromide makes 1-bromo-4-methylcyclohexane a valuable precursor in the synthesis of novel therapeutic agents.

Safety and Handling

1-Bromo-4-methylcyclohexane should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place away from oxidizing agents.[2]

References

- Apollo Scientific. (2022, May 16).

-

Cheméo. Chemical Properties of Cyclohexane, 1-bromo-4-methyl- (CAS 6294-40-2). Retrieved from [Link]

-

PubChem. Cyclohexane, 1-bromo-4-methyl-. Retrieved from [Link]

-

NIST. Cyclohexane, 1-bromo-4-methyl-. Retrieved from [Link]

-

SpectraBase. 1-Bromo-4-methylcyclohexane. Retrieved from [Link]

-

NIST. Cyclohexane, 1-bromo-4-methyl-. Retrieved from [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

NIST. Cyclohexane, 1-bromo-4-methyl-. Retrieved from [Link]

-

Filo. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest... Retrieved from [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Reddit. [Organic] Need 1,2-dibromo-4-methyl-cyclohexane IR Spectra Chart. Retrieved from [Link]

-

SpectraBase. trans-4-Methyl-1-bromo-cyclohexane. Retrieved from [Link]

-

University of Wisconsin-Madison. 4-Methylcyclohexene Synthesis. Retrieved from [Link]

-

Fisher Scientific. 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Retrieved from [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

-

NPTEL. 13C NMR spectroscopy. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. trans-1-Bromo-2-methylcyclohexane. Retrieved from [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

University of São Paulo. Chemical Shifts 1H-NMR. Retrieved from [Link]

-

PubMed Central. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved from [Link]

-

National Institutes of Health. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Retrieved from [Link]

-

EduBirdie. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. Retrieved from [Link]

-

Cuesta College. DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved from [Link]

-

American Chemical Society. Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-methylcyclohexane, cis + trans, 97% | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 1-BROMO-4-METHYLCYCLOHEXANE | 6294-40-2 [chemicalbook.com]

- 4. Cyclohexane, 1-bromo-4-methyl- | C7H13Br | CID 22727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-methylcyclohexane, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. 1-BROMO-4-METHYLCYCLOHEXANE(6294-40-2) IR Spectrum [chemicalbook.com]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]

- 10. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Stability of trans-1-Bromo-4-methylcyclohexane

Prepared by: Gemini, Senior Application Scientist

Abstract

The stereochemical configuration and conformational preference of molecules are paramount in medicinal chemistry and materials science, directly influencing biological activity and material properties. This guide provides an in-depth analysis of the conformational stability of trans-1-Bromo-4-methylcyclohexane. We will dissect the energetic penalties associated with axial versus equatorial substituent placement, quantify the stability of the two chair conformers through the application of conformational energy values (A-values), and establish the structural basis for the molecule's preferred three-dimensional arrangement. The principles outlined herein are foundational for rational drug design and the prediction of molecular behavior.

Introduction: The Primacy of Conformation in Molecular Design

In the realm of drug development, a molecule's three-dimensional shape is intrinsically linked to its function. The ability of a drug candidate to bind to its target receptor is governed by stereochemical and conformational factors. Cyclohexane rings are ubiquitous scaffolds in pharmaceuticals, and their non-planar "chair" conformation is the most stable, as it minimizes both angle strain and torsional strain[1][2].

A cyclohexane chair can exist in two distinct forms that rapidly interconvert at room temperature via a "ring flip".[3] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[3][4] When substituents are present on the ring, these two chair conformations are no longer equal in energy.[5] Understanding the energetic landscape and predicting the predominant conformation is therefore a critical task for scientists. This guide focuses on trans-1-Bromo-4-methylcyclohexane as a model system to explore these principles.

Foundational Principles: 1,3-Diaxial Interactions and A-Values

The primary determinant of conformational stability in substituted cyclohexanes is steric strain, specifically from 1,3-diaxial interactions .[5][6][7] An axial substituent experiences steric repulsion from the two other axial hydrogens (or substituents) on the same face of the ring, located at the C3 and C5 positions relative to the substituent at C1.[5] This repulsive interaction increases the potential energy of the conformer, rendering it less stable.[3][8] In contrast, an equatorial substituent points away from the ring, avoiding these unfavorable interactions, which makes the equatorial position energetically preferred.[9]

To quantify this preference, we use A-values , which represent the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[10] A higher A-value signifies a greater energetic penalty for the substituent occupying an axial position, indicating a stronger preference for the equatorial position.[10][11]

Quantitative Conformational Analysis

The stability of a given chair conformer can be estimated by summing the A-values of all its axial substituents. For trans-1-Bromo-4-methylcyclohexane, we must consider the A-values for both a methyl group and a bromine atom.

| Substituent | A-Value (kcal/mol) | Rationale for Value |

| Methyl (-CH₃) | ~1.74 | The methyl group's hydrogens cause significant 1,3-diaxial steric strain with axial hydrogens.[5][10] |

| Bromo (-Br) | ~0.43 - 0.48 | Despite bromine's larger atomic mass compared to carbon, its A-value is relatively low. This is attributed to the longer carbon-bromine bond length (~1.93 Å), which positions the bromine atom further from the ring and reduces the severity of the 1,3-diaxial interactions.[11][12] |

Conformational Equilibrium of trans-1-Bromo-4-methylcyclohexane

The trans configuration in a 1,4-disubstituted cyclohexane dictates that the two substituents are on opposite sides of the ring. In a chair conformation, this relationship is achieved when the substituents are either both in axial positions or both in equatorial positions.[3] The ring flip interconverts these two possibilities.

Analysis of Conformers:

-

Conformer A (Diaxial): In this conformation, both the methyl group and the bromine atom occupy axial positions.

-

Conformer B (Diequatorial): Following a ring flip, both substituents move to equatorial positions.

-

Equatorial substituents do not have significant 1,3-diaxial interactions. Their steric strain contribution is considered negligible for this analysis (A-value = 0 kcal/mol).

-

Total Steric Strain (B): 0 + 0 = 0 kcal/mol

-

Conformer B, with both the larger methyl group and the bromine atom in equatorial positions, is substantially more stable than Conformer A by approximately 2.22 kcal/mol. The equilibrium will therefore overwhelmingly favor the diequatorial conformation.[13] The guiding principle is that the more stable conformation will place the substituent with the larger A-value (in this case, the methyl group) in the equatorial position to minimize steric strain.[14][15]

Experimental Protocol: Validation by NMR Spectroscopy

The relative populations of conformational isomers can be determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures.[16] At room temperature, the ring flip is too rapid for the NMR spectrometer to distinguish between individual conformers, resulting in a time-averaged spectrum.[17] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing the signals for each distinct conformer to be observed and quantified.

Protocol: Low-Temperature ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity trans-1-Bromo-4-methylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature (VT) unit.

-

Tune and shim the spectrometer at room temperature to ensure optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (~298 K) as a baseline.

-

Gradually lower the temperature of the probe using the VT unit in decrements of 10-20 K.

-

Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Continue cooling until the signals corresponding to the axial and equatorial protons broaden and then resolve into two distinct sets of signals, representing the two "frozen out" conformers. This typically occurs below -60 °C.[16]

-

-

Data Analysis:

-

Identify the distinct signals for the major (diequatorial) and minor (diaxial) conformers in the low-temperature spectrum. The proton on the carbon bearing the bromine (the methine proton) is often a good diagnostic signal.

-

Carefully integrate the area under the corresponding peaks for the major and minor conformers.

-

The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature.

-

The energy difference (ΔG) can be calculated using the equation: ΔG = -RTlnK , where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of major to minor conformer).[5]

-

Conclusion

The conformational stability of trans-1-Bromo-4-methylcyclohexane is definitively governed by the energetic penalty of 1,3-diaxial steric strain. Quantitative analysis using established A-values demonstrates that the diequatorial conformer is significantly more stable (by ~2.22 kcal/mol) than the diaxial conformer. This strong energetic preference means the molecule will exist almost exclusively in the conformation where both the methyl and bromo substituents occupy equatorial positions. This type of fundamental conformational analysis is a cornerstone of modern chemical and pharmaceutical research, enabling scientists to predict molecular geometry and, by extension, function.

References

-

4.4: Conformations of Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. [Link]

-

Axial and Equatorial Bonds in Cyclohexane. (n.d.). Fiveable. [Link]

-

2.15 Conformations of Disubstituted Cyclohexanes. (n.d.). Fundamentals of Organic Chemistry. [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

-

4.7: Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

-

4.8 Conformations of Disubstituted Cyclohexanes. (2023). Organic Chemistry | OpenStax. [Link]

-

Disubstituted Cyclohexanes. (n.d.). MCC Organic Chemistry - Lumen Learning. [Link]

-

Which conformation represents the most stable conformation of trans-1-bromo-4-methylcyclohexane? (2023). Brainly.com. [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

-

Monosubstituted Cylcohexanes. (n.d.). MCC Organic Chemistry - Lumen Learning. [Link]

-

4.4: Substituted Cyclohexanes. (2015). Chemistry LibreTexts. [Link]

-

Substituted Cyclohexanes. (n.d.). University of Calgary. [Link]

-

The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. (2020). MDPI. [Link]

-

Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). (n.d.). UCLA Chemistry and Biochemistry. [Link]

-

Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. (1996). Journal of Chemical Education. [Link]

-

3.6. Strain and Conformation in Cyclic Molecules. (n.d.). Introduction to Organic Chemistry. [Link]

-

Do ALL chair conformations have steric strain (ochem1)? (2018). Reddit. [Link]

-

Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2001). Journal of the American Chemical Society. [Link]

-

The steric strain seen here is analogous to the 1,3-diaxial steric strain seen in the chair conformations of substituted chair conformations of cyclohexane. (n.d.). MSU Chemistry. [Link]

-

Table of A-Values. (n.d.). CHEM 330 handout. [Link]

-

Total Strain Calculations with a Cyclohexane Chair Example. (2015). YouTube. [Link]

-

4.6: Axial and Equatorial Bonds in Cyclohexane. (2022). Chemistry LibreTexts. [Link]

-

Cyclohexane Chair Conformation and Axial Equatorial Stability. (2016). YouTube. [Link]

-

How to experimentally detect the conformation of cyclohexane? (2012). ResearchGate. [Link]

-

Stability of Substituted Cyclohexanes. (2023). JoVE. [Link]

-

Which confirmation represents the most stable conformation of trans 1 bromo 4 methylcyclohexane. (2025). Chegg. [Link]

-

A value. (n.d.). Wikipedia. [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2022). NIH National Library of Medicine. [Link]

-

C6H12 cyclohexane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]

-

Draw the structure for the most stable chair conformation of trans-1-bromo-4-isopropylcyclohexane. (2025). Brainly.com. [Link]

-

Which of the following is the most stable chair conformation of trans-1-bromo-2-methylcyclohexane? (n.d.). Homework.Study.com. [Link]

-

1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps. [Link]

-

Which conformation represents the most stable conformation of trans-1-bromo-4- methylcyclohexane? (2020). Chegg. [Link]

-

4.2: A-values and Equilibrium Ratios. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 2. reddit.com [reddit.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Stability of Substituted Cyclohexanes [jove.com]

- 9. youtube.com [youtube.com]

- 10. A value - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. brainly.com [brainly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 16. researchgate.net [researchgate.net]

- 17. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-methylcyclohexane

Introduction

1-Bromo-4-methylcyclohexane (CAS RN: 6294-40-2, Molecular Formula: C₇H₁₃Br) is a halogenated cycloalkane pivotal as an intermediate and building block in pharmaceutical and specialty chemical synthesis.[1][2][3] Its structural characterization is fundamental to ensuring reaction success, purity, and desired stereochemistry in developmental pipelines. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and quality control of this compound.

The molecule exists as two distinct geometric isomers: cis and trans. The relative orientation of the bromine atom and the methyl group (axial vs. equatorial) in the dominant chair conformation significantly influences the spectroscopic output, particularly in NMR. This guide will dissect these differences, offering field-proven insights into spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-bromo-4-methylcyclohexane, providing clear evidence of its isomeric composition. For optimal results, samples should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from protonated solvent signals.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms. The key distinction between the cis and trans isomers lies in the chemical shift and multiplicity of the proton on the bromine-bearing carbon (H-1).

-

Causality of Chemical Shifts: Proximity to the electronegative bromine atom deshields adjacent protons, shifting their resonance downfield (to a higher ppm value).[5][6] Furthermore, the orientation of a proton (axial or equatorial) profoundly impacts its chemical shift and coupling constants with neighboring protons.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insights & Isomeric Differentiation |

| H-1 (CHBr) | ~4.0 - 4.8 | Multiplet (tt or dddd) | This is the diagnostic signal. In the more stable trans isomer, H-1 is axial and appears as a broad multiplet with large trans-diaxial couplings. In the cis isomer, H-1 is equatorial and resonates at a slightly different shift with smaller couplings. |

| Ring Protons (CH₂) | ~1.2 - 2.4 | Complex Multiplets | These signals arise from the ten methylene protons on the cyclohexane ring. Their significant overlap creates a complex, unresolved region in the spectrum. |

| H-4 (CH-CH₃) | ~1.5 - 1.8 | Multiplet | This proton is adjacent to the methyl group and several ring methylene groups, resulting in a complex multiplet. |

| Methyl Protons (CH₃) | ~0.8 - 1.0 | Doublet | The methyl protons are coupled to the single proton on C-4, resulting in a clean doublet. The precise chemical shift can vary slightly between isomers. |

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.[7][8]

-

Expertise in Interpretation: The carbon atom bonded to bromine (C-1) is significantly deshielded and appears furthest downfield. The presence of five distinct signals (for the trans isomer with C₂ symmetry) or seven signals (for the cis isomer) confirms the structure and can indicate isomeric purity.

Representative ¹³C NMR Chemical Shift Data (in CDCl₃):

| Assignment | trans-Isomer (δ, ppm) [1] | cis-Isomer (δ, ppm) | Rationale for Chemical Shift |

| C-1 (C-Br) | ~55.8 | ~59.5 | Directly attached to the electronegative bromine, causing a strong downfield shift. |

| C-2 / C-6 | ~37.5 | ~34.0 | Carbons adjacent to the C-Br group. |

| C-3 / C-5 | ~34.6 | ~29.5 | Methylene carbons beta to the bromine. |

| C-4 (C-CH₃) | ~31.8 | ~26.5 | The carbon bearing the methyl group. |

| C-7 (CH₃) | ~22.1 | ~19.5 | The methyl carbon, typically the most upfield signal. |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of molecular bonds, providing a "fingerprint" of the functional groups present. For a liquid sample like 1-bromo-4-methylcyclohexane, the spectrum can be acquired neatly as a thin film between two salt plates (e.g., KBr, NaCl) or, more conveniently, using an Attenuated Total Reflectance (ATR) accessory.[9][10][11]

-

Trustworthiness of Data: The presence of characteristic C-H and C-Br stretching and bending vibrations provides a rapid and reliable confirmation of the molecule's core structure.

Key Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| 2950 - 2850 | C-H Stretch (sp³) | Strong | Corresponds to the stretching of C-H bonds in the cyclohexane ring and methyl group.[12] |

| 1450 | C-H Bend (Scissoring) | Medium | Characteristic bending vibration of the CH₂ groups in the ring. |

| 690 - 515 | C-Br Stretch | Medium-Strong | This is the diagnostic peak for the alkyl bromide functionality. Its position in the low-frequency region confirms the presence of the C-Br bond.[13] |

The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) serves as an authoritative reference for these vibrational modes.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For a volatile, thermally stable compound like 1-bromo-4-methylcyclohexane, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[16][17]

-

Authoritative Grounding: In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[18][19] This fragmentation pattern is a unique fingerprint that can be used for structural elucidation and library matching.

Analysis of the Electron Ionization Mass Spectrum:

The mass spectrum of 1-bromo-4-methylcyclohexane is distinguished by several key features, as documented in the NIST Mass Spec Data Center.[20]

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity | Interpretation |

| 176 / 178 | [M]⁺• (Molecular Ion) | Low | The presence of a pair of peaks with roughly equal intensity, separated by 2 m/z units, is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[21] This confirms the molecular weight of 177.08 g/mol .[20][22] |

| 97 | [M-Br]⁺ | High (Often Base Peak) | This prominent peak results from the facile loss of the bromine radical from the molecular ion. The resulting C₇H₁₃⁺ cation is relatively stable.[23][24] |

| 83, 69, 55, 41 | Cyclohexyl Fragments | Medium to High | These peaks correspond to further fragmentation of the methylcyclohexyl cation, representing characteristic cleavage patterns of cyclic alkanes. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 1-bromo-4-methylcyclohexane for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[25]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[26]

-

Dissolution & Filtration: Agitate the vial to ensure complete dissolution. Filter the solution through a pipette packed with a small plug of glass wool or Kimwipe directly into a 5 mm NMR tube to remove any particulate matter.[27]

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum after standard instrument tuning, locking, and shimming procedures. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

Protocol 2: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are ready. The ATR crystal (e.g., diamond, ZnSe) must be clean.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorbances from the sample spectrum.[12][28]

-

Sample Application: Place a single drop of liquid 1-bromo-4-methylcyclohexane onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Spectrum Acquisition: Lower the press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[10]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[29]

Protocol 3: GC-MS (Electron Ionization) Analysis

-

Sample Preparation: Prepare a dilute solution of 1-bromo-4-methylcyclohexane (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

-

GC Method: Inject 1 µL of the sample solution into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C).

-

MS Ionization: Utilize a standard electron ionization source operating at 70 eV.[30]

-

MS Detection: Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-250) to detect the molecular ion and key fragments.

-

Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[20]

Summary

The comprehensive spectroscopic analysis of 1-bromo-4-methylcyclohexane through NMR, IR, and MS provides a self-validating system for its identification and characterization. ¹H and ¹³C NMR are indispensable for determining the precise isomeric structure. IR spectroscopy offers rapid confirmation of key functional groups, particularly the C-Br bond. Finally, EI-mass spectrometry confirms the molecular weight through the characteristic bromine isotope pattern and provides a reproducible fragmentation fingerprint for definitive identification. Adherence to the detailed experimental protocols ensures the generation of accurate and reliable data critical for research and development applications.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1-bromo-4-methyl- IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

GenTech Scientific. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1-bromo-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Northern Illinois University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oxford Academic. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Journal of Food Science and Technology. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1-bromo-4-methyl- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Spectroscopy Online. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

-

LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexene, 1-bromo-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexene, 1-bromo-4-methyl- GC Data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

InfoMat. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Filo. (2025). count for the peaks in the mass spectrum of the 1-bromohexane. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-4-Methyl-1-bromo-cyclohexane 13C NMR. Retrieved from [Link]

-

SIELC Technologies. (2018). Cyclohexane, 1-bromo-4-methyl-. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Cyclohexane, 1-bromo-4-methyl- | SIELC Technologies [sielc.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]

- 15. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 17. What are the common ionization methods for GC/MS [scioninstruments.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Page loading... [guidechem.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. Mass Spectrometry [www2.chemistry.msu.edu]

- 25. organomation.com [organomation.com]

- 26. web.uvic.ca [web.uvic.ca]

- 27. sites.bu.edu [sites.bu.edu]

- 28. academic.oup.com [academic.oup.com]

- 29. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 30. spectroscopyonline.com [spectroscopyonline.com]

1H NMR spectral analysis of 1-Bromo-4-methylcyclohexane isomers

An In-Depth Technical Guide to the 1H NMR Spectral Analysis of 1-Bromo-4-methylcyclohexane Isomers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the 1H Nuclear Magnetic Resonance (NMR) spectral analysis of the cis and trans isomers of 1-bromo-4-methylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of conformational analysis, the theoretical basis for predicting spectral features, and a practical protocol for acquiring high-quality 1H NMR data. By integrating fundamental concepts with field-proven insights, this guide serves as an authoritative resource for understanding and utilizing 1H NMR spectroscopy in the stereochemical elucidation of substituted cyclohexane derivatives.

Introduction: The Significance of Conformational Analysis in Cyclohexane Systems

Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry. Their three-dimensional structure, which is not planar, profoundly influences their physical properties and biological activity. The most stable conformation of the cyclohexane ring is the "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons.[1]

In a substituted cyclohexane, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[2] These two positions are in dynamic equilibrium through a process known as a "ring flip."[3] For monosubstituted cyclohexanes, the equilibrium generally favors the conformer where the substituent is in the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.[4][5]

For disubstituted cyclohexanes, such as 1-bromo-4-methylcyclohexane, the analysis becomes more complex, involving the interplay of two substituents. 1H NMR spectroscopy is an exceptionally powerful tool for elucidating the preferred conformation and the relative stereochemistry of these isomers. By analyzing chemical shifts and spin-spin coupling constants, one can deduce the axial or equatorial orientation of specific protons and, by extension, the substituents.

Conformational Equilibria of 1-Bromo-4-methylcyclohexane Isomers

The relative stability of the chair conformations for the cis and trans isomers of 1-bromo-4-methylcyclohexane dictates their conformational preferences and, consequently, their 1H NMR spectra.

trans-1-Bromo-4-methylcyclohexane

The trans isomer can exist in two chair conformations: one with both the bromine atom and the methyl group in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to the significant steric strain associated with 1,3-diaxial interactions, the diequatorial conformation is substantially more stable.[6] Therefore, the observed 1H NMR spectrum of the trans isomer is expected to be predominantly that of the diequatorial conformer.

cis-1-Bromo-4-methylcyclohexane

For the cis isomer, one substituent must be axial while the other is equatorial. This leads to two possible chair conformations that are in equilibrium: one with an axial bromine and an equatorial methyl group, and the other with an equatorial bromine and an axial methyl group. The relative steric bulk of the substituents determines the position of this equilibrium. Generally, a methyl group is considered sterically more demanding than a bromine atom. Thus, the conformation with the methyl group in the equatorial position and the bromine in the axial position is expected to be the more stable and therefore the major contributor to the observed 1H NMR spectrum.[7]

Predicting the 1H NMR Spectra

The key to distinguishing between the isomers and their conformers lies in the analysis of the chemical shift and coupling constant of the proton on the carbon bearing the bromine atom (H-1).

Chemical Shifts

-

Axial vs. Equatorial Protons: In a cyclohexane ring, axial protons are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[8] This is due to the anisotropic effect of the C-C single bonds in the ring.

-

Effect of Bromine: The electronegative bromine atom will deshield the adjacent proton (H-1), causing its signal to appear at a higher chemical shift (downfield) compared to the other cyclohexane protons.

Therefore, for a given isomer, the chemical shift of H-1 will be different depending on whether it is in an axial or equatorial position. An equatorial H-1 is expected to be at a higher chemical shift than an axial H-1.

Coupling Constants and the Karplus Relationship

The magnitude of the vicinal coupling constant (3JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[9][10] In a chair cyclohexane, the dihedral angles between an axial proton and its adjacent axial and equatorial protons are approximately 180° and 60°, respectively.[11]

-

Axial-Axial Coupling (Jax,ax): The ~180° dihedral angle results in a large coupling constant, typically in the range of 10-14 Hz.[10]

-

Axial-Equatorial (Jax,eq) and Equatorial-Equatorial (Jeq,eq) Coupling: The ~60° dihedral angles result in smaller coupling constants, typically in the range of 2-5 Hz.[10]

This significant difference in coupling constants is a powerful diagnostic tool.

Spectral Predictions for 1-Bromo-4-methylcyclohexane Isomers

| Isomer (Major Conformer) | H-1 Orientation | Expected H-1 Chemical Shift | Expected H-1 Splitting Pattern |

| trans (diequatorial) | Axial | Lower δ | Triplet of triplets (or multiplet) with large Jax,ax (~10-14 Hz) and small Jax,eq (~2-5 Hz) |

| cis (axial Br, equatorial Me) | Equatorial | Higher δ | Broad singlet or multiplet with only small Jeq,ax and Jeq,eq couplings (~2-5 Hz) |

Table 1: Predicted 1H NMR Spectral Features for the H-1 Proton.

Experimental Protocol for 1H NMR Analysis

To obtain high-quality, interpretable 1H NMR spectra, a standardized experimental procedure is crucial.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 1-bromo-4-methylcyclohexane isomer.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[12]

-

-

Transfer to NMR Tube:

-

Filter the solution through a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample into the NMR magnet.

-

-

Locking and Shimming:

-

Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving high resolution and sharp spectral lines.

-

-

Spectrum Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

-

Spectral Analysis:

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Determine the chemical shifts (in ppm) and coupling constants (in Hz) for all signals.

-

Pay close attention to the multiplicity and coupling constants of the H-1 signal to determine its orientation.

-

Data Interpretation and Structural Elucidation

By comparing the experimentally obtained spectra with the predictions, the stereochemistry of the isomers can be confidently assigned.

-

The trans Isomer will show a downfield signal for H-1 that is split by at least one large axial-axial coupling (10-14 Hz), confirming its axial orientation.

-

The cis Isomer will exhibit a downfield signal for H-1 with only small couplings (2-5 Hz), consistent with its equatorial position.

At low temperatures (e.g., -100 °C), the rate of ring flipping can be slowed sufficiently on the NMR timescale to observe the signals of both conformers in the cis isomer, allowing for the determination of the equilibrium constant.[3][13]

Conclusion

1H NMR spectroscopy provides an elegant and definitive method for the stereochemical analysis of 1-bromo-4-methylcyclohexane isomers. A thorough understanding of cyclohexane conformational analysis, coupled with the principles of chemical shifts and spin-spin coupling, allows for unambiguous assignment of the cis and trans configurations. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data to support these analyses. This approach is not only fundamental to academic research but also invaluable in industrial settings, particularly in the development of pharmaceuticals where precise stereochemical control is paramount.

References

-

Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]

- Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41–56.

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Annals of Magnetic Resonance. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexane, 1-bromo-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

-

Study.com. (n.d.). Draw the two chair conformations of cis-1-Bromo-4-methylcyclohexane. Which is more stable? Why? Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, May 29). 1H NMR of cyclohexane [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. brainly.com [brainly.com]

- 7. homework.study.com [homework.study.com]

- 8. reddit.com [reddit.com]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

Differentiating Stereoisomers: A Technical Guide to the ¹³C NMR Assignments for cis- and trans-1-Bromo-4-methylcyclohexane

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) assignments for the cis and trans stereoisomers of 1-Bromo-4-methylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles and experimental considerations for distinguishing between these diastereomers using ¹³C NMR spectroscopy.

Introduction: The Power of ¹³C NMR in Stereochemical Analysis

In the realm of organic chemistry and drug development, the precise determination of molecular structure, including stereochemistry, is paramount. Diastereomers, such as the cis and trans isomers of 1-Bromo-4-methylcyclohexane, often exhibit distinct biological activities. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is directly influenced by the spatial arrangement of substituents. This sensitivity allows for the unambiguous assignment of stereochemistry in cyclic systems like substituted cyclohexanes.

The differentiation of cis and trans isomers of 1-Bromo-4-methylcyclohexane hinges on the predictable effects of substituent orientation (axial vs. equatorial) on the ¹³C chemical shifts of the cyclohexane ring carbons. These effects are primarily governed by steric and electronic interactions, most notably the γ-gauche effect.

Theoretical Framework: Predicting ¹³C Chemical Shifts

The conformational preferences of the substituents in cis- and trans-1-Bromo-4-methylcyclohexane dictate the observed ¹³C NMR spectra. In the most stable chair conformation:

-

trans-1-Bromo-4-methylcyclohexane: Both the bromo and methyl groups can occupy equatorial positions, minimizing steric strain. This is the diequatorial conformer.

-

cis-1-Bromo-4-methylcyclohexane: One substituent must be axial while the other is equatorial. Due to the larger steric bulk of the methyl group compared to the bromine atom, the preferred conformation has the methyl group in the equatorial position and the bromine atom in the axial position.

These conformational differences lead to predictable variations in the ¹³C chemical shifts due to several key factors:

-

α-Effect: The direct effect of a substituent on the carbon to which it is attached. The electronegativity of bromine will cause a downfield shift (higher ppm) for C1 in both isomers compared to unsubstituted cyclohexane.

-

β-Effect: The effect of a substituent on the adjacent carbons (C2 and C6). This effect is also generally deshielding.

-

γ-Gauche Effect: This is the most critical effect for distinguishing between axial and equatorial substituents. A γ-gauche interaction occurs between an axial substituent and the axial hydrogens on the carbons at the γ-position (C3 and C5). This steric compression leads to a significant upfield shift (lower ppm), or shielding, of the γ-carbons. In the case of an axial bromine atom in the cis-isomer, C3 and C5 are expected to be shielded compared to the trans-isomer where the bromine is equatorial.

Experimental Data and Assignments

The definitive assignment of ¹³C NMR chemical shifts for cis- and trans-1-Bromo-4-methylcyclohexane has been experimentally determined and reported in the scientific literature. The foundational work by H. J. Schneider and V. Hoppen provides the crucial data for this analysis.[1]

Below is a summary of the experimentally observed ¹³C chemical shifts for the two isomers.

| Carbon Atom | trans-1-Bromo-4-methylcyclohexane (ppm) | cis-1-Bromo-4-methylcyclohexane (ppm) |

| C1 | 60.1 | 55.4 |

| C2, C6 | 39.9 | 35.1 |

| C3, C5 | 34.0 | 29.8 |

| C4 | 31.8 | 31.0 |

| CH₃ | 22.0 | 22.5 |

Data sourced from Schneider, H. J.; Hoppen, V. J. Org. Chem. 1978, 43 (20), 3866–3873.[1]

Analysis of the Experimental Data:

-

C1 (Carbon bearing Bromine): The carbon directly attached to the axial bromine in the cis-isomer (55.4 ppm) is shielded (shifted upfield) compared to the carbon with an equatorial bromine in the trans-isomer (60.1 ppm).

-

C2, C6 (β-Carbons): Similarly, the β-carbons in the cis-isomer (35.1 ppm) are shielded relative to those in the trans-isomer (39.9 ppm).

-

C3, C5 (γ-Carbons): The most significant difference is observed for the γ-carbons. In the cis-isomer, the axial bromine atom has a strong γ-gauche interaction with the axial hydrogens on C3 and C5, causing a pronounced upfield shift (29.8 ppm) compared to the trans-isomer (34.0 ppm) where the bromine is equatorial and this interaction is absent.

-

C4 (δ-Carbon): The chemical shift of C4 is less affected by the stereochemistry at C1, showing only a minor difference between the two isomers.

-

CH₃ (Methyl Carbon): The methyl group is equatorial in the most stable conformation of both isomers, and thus its chemical shift is very similar in both spectra.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

To obtain reliable ¹³C NMR spectra for the assignment of cis- and trans-1-Bromo-4-methylcyclohexane, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Use a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard with a chemical shift defined as 0.00 ppm.

4.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

Visualization of Concepts

5.1. Molecular Structures and Key Interactions

The following diagrams illustrate the chair conformations of the cis and trans isomers and highlight the key γ-gauche interaction responsible for the significant chemical shift differences.

Caption: Chair conformations of trans- and cis-1-Bromo-4-methylcyclohexane.

5.2. Workflow for Stereochemical Assignment

The logical process for assigning the stereochemistry based on ¹³C NMR data is outlined below.

Caption: Workflow for ¹³C NMR-based stereochemical assignment.

Conclusion

The ¹³C NMR chemical shifts of cis- and trans-1-Bromo-4-methylcyclohexane provide a clear and unambiguous method for their differentiation. The key diagnostic feature is the significant upfield shift of the C3 and C5 carbons in the cis-isomer due to the γ-gauche effect of the axial bromine atom. By understanding the fundamental principles of conformational analysis and their influence on ¹³C NMR spectra, researchers can confidently assign the stereochemistry of these and similar substituted cyclohexane systems, a critical step in chemical synthesis and drug development.

References

-

Schneider, H. J.; Hoppen, V. Carbon-13 Nuclear Magnetic Resonance Substituent-Induced Shieldings and Conformational Equilibriums in Cyclohexanes. J. Org. Chem.1978 , 43 (20), 3866–3873. [Link][1]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-methylcyclohexane

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-4-methylcyclohexane. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction to Electron Ionization Mass Spectrometry of Halogenated Cycloalkanes

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For halogenated cycloalkanes like 1-bromo-4-methylcyclohexane, the resulting mass spectrum is a rich tapestry of fragment ions that, when interpreted correctly, can reveal the compound's structure. The presence of a bromine atom is a key feature, as its distinct isotopic signature provides an immediate and unmistakable marker in the mass spectrum.[1][2][3]

The fragmentation of 1-bromo-4-methylcyclohexane is governed by the relative strengths of its chemical bonds and the stability of the resulting carbocations and radicals. The C-Br bond is often the most labile, leading to a prominent ion from the loss of the bromine atom.[4][5][6] Furthermore, the cyclohexane ring can undergo characteristic cleavages, and the methyl group can also be lost.

The Molecular Ion of 1-Bromo-4-methylcyclohexane

The molecular formula for 1-bromo-4-methylcyclohexane is C₇H₁₃Br.[7][8] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2][3][9] This results in a characteristic isotopic pattern for the molecular ion (M⁺˙). Two peaks of roughly equal intensity will be observed, separated by two mass-to-charge units (m/z).

-

M⁺˙ peak: containing ⁷⁹Br, will appear at an m/z corresponding to the molecular weight calculated with this isotope.

-

[M+2]⁺˙ peak: containing ⁸¹Br, will appear at an m/z two units higher.

The molecular weight of 1-bromo-4-methylcyclohexane is approximately 177.08 g/mol .[7][8] Therefore, the molecular ion peaks are expected at m/z 176 (for C₇H₁₃⁷⁹Br) and m/z 178 (for C₇H₁₃⁸¹Br). The observation of this 1:1 intensity ratio for a pair of peaks separated by 2 Da is a strong indicator of the presence of a single bromine atom in the molecule.[1][2][3]

Primary Fragmentation Pathways

Upon electron ionization, the 1-bromo-4-methylcyclohexane molecule forms a molecular ion (M⁺˙). This high-energy species then undergoes fragmentation through several key pathways.

Loss of the Bromine Atom

The most common initial fragmentation for alkyl halides is the cleavage of the carbon-halogen bond.[4][5][6] This is due to the relative weakness of the C-Br bond and the stability of the resulting carbocation.

[M - Br]⁺ Ion: The loss of a bromine radical (Br•) from the molecular ion results in the formation of the 4-methylcyclohexyl cation. This fragment will appear as a single peak, as the isotopic signature of bromine is lost.

-

m/z = 97 (176 - 79 or 178 - 81)

This ion is often the base peak in the spectrum of bromocyclohexane derivatives due to the stability of the secondary carbocation.[10]

Fragmentation of the Cyclohexane Ring

The 4-methylcyclohexyl cation (m/z 97) can undergo further fragmentation. The fragmentation of the cyclohexane ring itself is complex, but some characteristic losses can be predicted. For instance, the fragmentation of methylcyclohexane often involves the loss of a methyl group to form a stable cyclohexyl cation, or subsequent loss of ethene.[11][12]

-

Loss of a methyl group ([M - Br - CH₃]⁺): While less likely from the intact molecular ion, the 4-methylcyclohexyl cation can lose the methyl group to form a cyclohexyl cation.

-

m/z = 83 (97 - 15)

-

-

Ring cleavage and loss of ethene ([M - Br - C₂H₄]⁺): A common fragmentation pathway for cyclohexyl cations is the loss of a neutral ethene molecule.

-

m/z = 69 (97 - 28)

-

Alpha-Cleavage

Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the bromine atom. This is a common fragmentation pathway for alkyl halides.[4][5] In the case of 1-bromo-4-methylcyclohexane, this would involve the cleavage of the C1-C2 or C1-C6 bond.

This can lead to the formation of various smaller fragment ions.

Summary of Expected Key Ions

The following table summarizes the major ions expected in the electron ionization mass spectrum of 1-bromo-4-methylcyclohexane.

| m/z Value | Proposed Fragment Ion | Comments |

| 178 | [C₇H₁₃⁸¹Br]⁺˙ | Molecular ion (M+2) |

| 176 | [C₇H₁₃⁷⁹Br]⁺˙ | Molecular ion (M) |

| 97 | [C₇H₁₃]⁺ | Loss of Br•, likely the base peak |

| 83 | [C₆H₁₁]⁺ | Loss of Br• and CH₃• |

| 69 | [C₅H₉]⁺ | Loss of Br• and C₂H₄ |

Experimental Protocol: Acquiring the Mass Spectrum

Objective: To obtain the electron ionization (EI) mass spectrum of 1-bromo-4-methylcyclohexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the ideal instrument.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 1-bromo-4-methylcyclohexane in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for EI)

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of 1-bromo-4-methylcyclohexane.

Caption: Primary fragmentation pathways of 1-bromo-4-methylcyclohexane in EI-MS.

Conclusion

The mass spectrum of 1-bromo-4-methylcyclohexane is characterized by a distinct molecular ion pattern due to the presence of bromine's two stable isotopes. The primary fragmentation pathway involves the loss of the bromine atom to form the stable 4-methylcyclohexyl cation, which often appears as the base peak. Further fragmentation of this cation through the loss of a methyl group or ethene leads to other significant ions in the spectrum. A thorough understanding of these fragmentation patterns is essential for the accurate structural elucidation of this and similar halogenated compounds.

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-